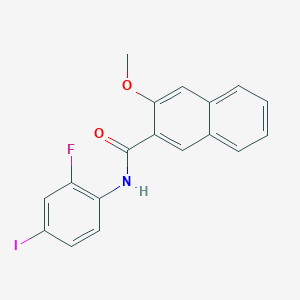![molecular formula C22H24BrN3O5 B250971 Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B250971.png)
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate, also known as MPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBA is a synthetic compound that belongs to the class of benzamide derivatives and has been found to have promising pharmacological properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate is not fully understood. However, it has been suggested that Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways in the body. Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate reduces the production of prostaglandins, which are responsible for pain and inflammation. Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has also been found to have high stability and solubility in water, which makes it suitable for in vitro and in vivo studies. However, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet established.
Zukünftige Richtungen
There are several future directions for the research on Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate. One potential direction is to investigate the efficacy of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate in the treatment of cancer. Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has been found to have antitumor properties, and further studies are needed to determine its potential as a cancer therapeutic agent. Another potential direction is to investigate the safety and efficacy of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate in humans. Clinical trials are needed to determine the optimal dosage and administration of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate and to assess its safety and efficacy in humans. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate and to identify potential drug targets for the treatment of inflammatory diseases and cancer.
Synthesemethoden
The synthesis of Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate involves a series of chemical reactions that require specialized laboratory equipment and expertise. The process starts with the reaction of p-aminobenzoic acid with acetic anhydride to form N-acetylp-aminobenzoic acid. This intermediate is then reacted with 4-bromophenol to form 4-bromophenyl N-acetyl-p-aminobenzoate. The final step involves the reaction of the intermediate product with methyl 4-piperazinyl-3-aminobenzoate to form Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antitumor properties. Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. Additionally, Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate has been found to have antimicrobial activity against various bacterial strains.
Eigenschaften
Molekularformel |
C22H24BrN3O5 |
|---|---|
Molekulargewicht |
490.3 g/mol |
IUPAC-Name |
methyl 4-(4-acetylpiperazin-1-yl)-3-[[2-(4-bromophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H24BrN3O5/c1-15(27)25-9-11-26(12-10-25)20-8-3-16(22(29)30-2)13-19(20)24-21(28)14-31-18-6-4-17(23)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,24,28) |
InChI-Schlüssel |
ZKWSTXMKLVFGIZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Br |
Kanonische SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B250889.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250890.png)
![5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B250892.png)

![Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250894.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B250896.png)
![Dimethyl 5-[(3,5-dichloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B250900.png)
![2,5-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250901.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B250904.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250908.png)

![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)